molecular formula C6H9F2N B13326012 6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane

6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B13326012
M. Wt: 133.14 g/mol
InChI Key: TWOADOJJSNEDES-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a difluoromethyl group and an azabicyclohexane core. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include high ring strain and the presence of fluorine atoms. These characteristics make it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of similar bicyclic compounds often involves photochemical reactions and the use of specialized catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The azabicyclohexane ring can act as a rigid scaffold, allowing for precise binding to receptors or enzymes. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of both a difluoromethyl group and an azabicyclohexane core. This combination imparts distinct physicochemical properties, such as increased ring strain and enhanced metabolic stability, which are advantageous in drug design .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H9F2N/c7-6(8)5-3-1-9-2-4(3)5/h3-6,9H,1-2H2

InChI Key

TWOADOJJSNEDES-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(F)F)CN1

Origin of Product

United States

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